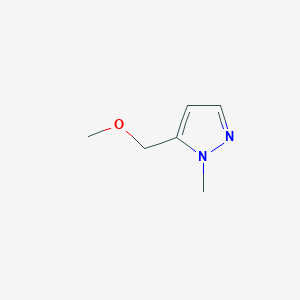
Trichloroethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloroethylamine hydrochloride, also known as Trichloroethylene (TCE), is a halocarbon with the formula C2HCl3 . It is commonly used as an industrial degreasing solvent . It is a clear, colorless, non-flammable, volatile liquid with a chloroform-like pleasant mild smell and sweet taste .
Synthesis Analysis
The nitrogen of amines is basic, and can react with strong acids to form what are called amine salts . These compounds are very important in the pharmaceutical industry, as many active pharmaceutical ingredients are amine salts . The reactions of these three amines with hydrochloric acid to form amine salts is illustrated in Figure 1 .Molecular Structure Analysis
The molecular structure of Trichloroethylamine hydrochloride is (C2H5)3N · HCl . The molecular weight is 137.65 .Chemical Reactions Analysis
In a polar environment, tris (2-chloroethyl)amine molecule undergoes isomerization when forming N, N -bis (2-chloroethyl)aziridinium cation as a reactive intermediate . New methods were developed to spectrophotometrically determine tris (2-chloroethyl)amine in the form of aziridinium cation extraction .Physical And Chemical Properties Analysis
The effects of benzene (C6H6) on the radial distribution function, coordination number, spatial distribution function, physical and chemical properties such as density, viscosity, conductivity and transport properties of triethylamine hydrochloride /chloroaluminate ([Et3NH] Cl/AlCl3) ionic liquid were studied .Applications De Recherche Scientifique
Solubility Determination
Trichloroethylamine hydrochloride’s solubility has been studied in various binary mixed solvents . The solubility data is crucial for its preparation, crystallization process, and further theoretical research . The solubility of Trichloroethylamine hydrochloride in the selected binary solvents increases with the increasing temperature and decreases with the increasing molar fraction of DMC .
Quantum Chemistry Calculations
Quantum chemistry calculations have been performed to analyze the dissolution process of Trichloroethylamine hydrochloride among different solvents . These calculations help understand the interactions between the compound and the solvents, which is essential for optimizing its use in various applications .
Thermodynamic Properties
The Gibbs energy, enthalpy, and entropy of Trichloroethylamine hydrochloride dissolved in each mixed solvent can be determined by applying van’t Hof equations . This reveals an endothermic and entropy-driven dissolution process . Understanding these thermodynamic properties is crucial for predicting the behavior of the compound under different conditions .
Phase Transfer Catalyst
Trichloroethylamine hydrochloride is commonly used as a phase transfer catalyst . It facilitates the migration of a reactant from one phase to another and thus increases the rate of reaction .
5. Raw Material for Pharmaceuticals, Pesticides, Dyestuffs, and Other Organic Syntheses Trichloroethylamine hydrochloride is an essential raw material for pharmaceuticals, pesticides, dyestuffs, and other organic syntheses . It plays a crucial role in the synthesis of a wide range of compounds .
6. Buffering Agent in Molecular Biology Applications Trichloroethylamine hydrochloride is commonly used as a buffer in molecular biology applications such as SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis), western blotting, PCR (polymerase chain reaction), enzyme assays, protein purification, and more . It helps maintain the pH levels close to neutral, which is critical for these applications .
Decontamination Options
The degradation of Trichloroethylamine hydrochloride based on the water pH value is observed to determine decontamination options . This is particularly important for the decontamination of hydroxide-based mixtures used by a number of armed forces .
Safety and Hazards
Trichloroethylamine hydrochloride is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It should be stored in a dry, cool and well-ventilated place. The container should be kept tightly closed and kept away from heat, sparks and flame .
Relevant Papers Several papers have been published on Trichloroethylamine hydrochloride. For instance, a paper titled “Electrochemical behavior of aluminum in triethylamine hydrochloride–aluminum chloride ionic liquid” studies the electrochemical behavior of aluminum in AlCl3–Et3NHCl . Another paper titled “Fate of tris(2-chloroethyl)amine in water and alkaline environment determined by thin-layer chromatography and gas chromatography–mass spectrometry” discusses the fate of tris(2-chloroethyl)amine in water and alkaline environment .
Propriétés
IUPAC Name |
2,2,2-trichloroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl3N.ClH/c3-2(4,5)1-6;/h1,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYOCAULRRSZTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclopentanecarboxamide](/img/structure/B2703215.png)
![6-Methylspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2703217.png)

![(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2703221.png)


![Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine](/img/structure/B2703228.png)


![(3,4-dimethoxyphenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2703233.png)


![Methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2703236.png)
![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703237.png)